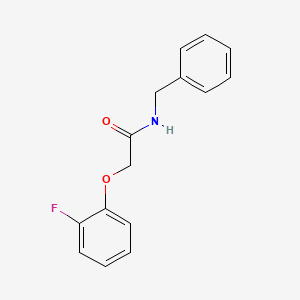
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone, also known as FQ, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is not fully understood, but it is believed to involve multiple pathways. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has also been shown to interact with various receptors, including the estrogen receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can reduce tumor growth, decrease inflammation, and protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is its diverse biological activities, which make it a promising candidate for drug development. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is also relatively easy to synthesize and can be obtained in high yield and purity. However, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of exposure.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone. One direction is the development of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone, which could lead to the identification of new targets for drug development. Additionally, the optimization of the synthesis method and the evaluation of the pharmacokinetics and pharmacodynamics of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone could further enhance its potential therapeutic value.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 4-fluorobenzaldehyde with 2-quinolinethiol in the presence of a base catalyst, followed by subsequent oxidation with hydrogen peroxide. This method has been optimized for high yield and purity, and 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can be obtained in a few steps with relatively low cost.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has also been investigated for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to protect against oxidative stress and neuroinflammation, which are key pathological features of these diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-5-13(6-9-14)16(20)11-21-17-10-7-12-3-1-2-4-15(12)19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEKBFFKNNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)


![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)
![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)